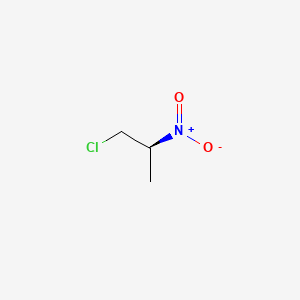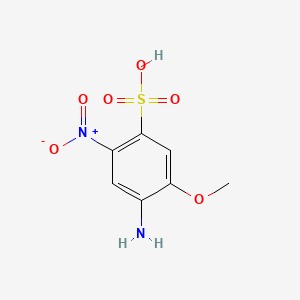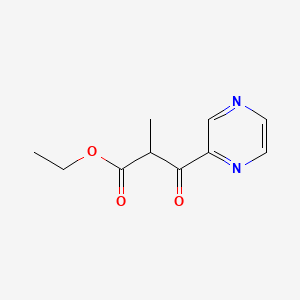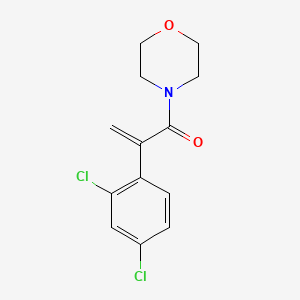
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine is a synthetic compound known for its antiviral properties. It is an acyclic nucleoside analog that has shown potent activity against viruses of the herpes family, including cytomegalovirus. The compound’s structure includes a guanine base linked to a modified sugar moiety, which contributes to its unique biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a protected glycerol derivative with a guanine derivative. The key steps include:
Protection of Glycerol: Glycerol is protected using benzyl groups to form 1,3-di-O-benzylglycerol.
Condensation Reaction: The protected glycerol is then condensed with N2,9-diacetylguanine in the presence of a base to form the intermediate.
Deprotection: The benzyl groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and deprotection steps, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the guanine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
Scientific Research Applications
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Explored as a potential therapeutic agent for treating viral infections.
Industry: Used in the development of antiviral drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine involves the inhibition of viral DNA replication. The compound is phosphorylated by viral kinases to its active triphosphate form, which then selectively inhibits viral DNA polymerase. This prevents the elongation of the viral DNA chain, thereby halting viral replication.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another guanine nucleoside analog with antiviral properties.
Ganciclovir: Similar structure but with a different sugar moiety, also used as an antiviral agent.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Uniqueness
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine is unique due to its modified sugar moiety, which enhances its antiviral activity and selectivity. Unlike acyclovir and ganciclovir, it has a sulfinyl group that contributes to its distinct chemical and biological properties.
Properties
CAS No. |
97151-31-0 |
|---|---|
Molecular Formula |
C9H13N5O4S |
Molecular Weight |
287.30 g/mol |
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-ylsulfinylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-19(18)5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) |
InChI Key |
YAFNHXYCOGVSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CS(=O)C(CO)CO)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


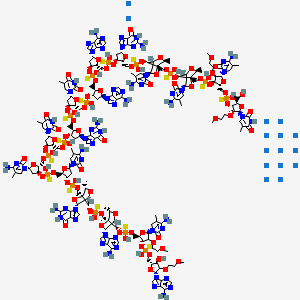
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
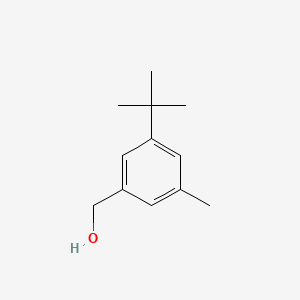
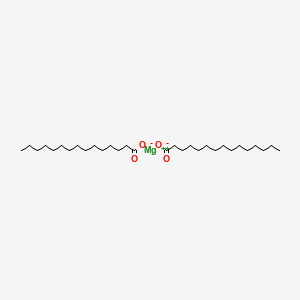
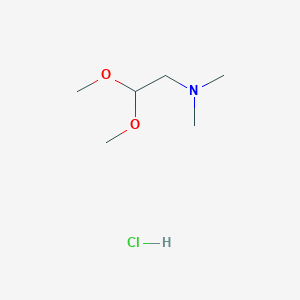
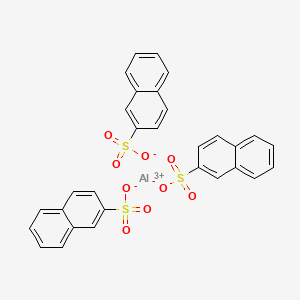
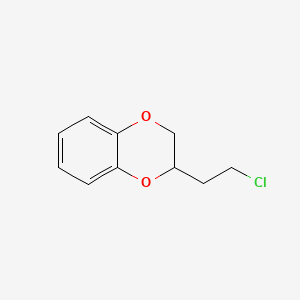
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
